molecular formula C9H7NS5 B14245801 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- CAS No. 371970-71-7

6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-

Cat. No.: B14245801
CAS No.: 371970-71-7
M. Wt: 289.5 g/mol
InChI Key: XFAGGRCHHRNULP-UHFFFAOYSA-N
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Description

6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- is a heterocyclic compound that features a unique structure combining an indole backbone with a pentathiepine ring. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or proteins involved in cell signaling, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl- is unique due to its pentathiepine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

371970-71-7

Molecular Formula

C9H7NS5

Molecular Weight

289.5 g/mol

IUPAC Name

6-methylpentathiepino[6,7-b]indole

InChI

InChI=1S/C9H7NS5/c1-10-7-5-3-2-4-6(7)8-9(10)12-14-15-13-11-8/h2-5H,1H3

InChI Key

XFAGGRCHHRNULP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SSSSS3

Origin of Product

United States

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